molecular formula C20H33N5O3 B14799237 tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate

tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate

Cat. No.: B14799237
M. Wt: 391.5 g/mol
InChI Key: QUIKTEVVVMAOHF-UHFFFAOYSA-N
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Description

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tert-butyl carbamate group, an amino group, and a pyridinyl-piperazinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazinyl-pyridine moiety: This can be achieved through the reaction of 4-chloropyridine with piperazine under basic conditions.

    Introduction of the hexyl chain: The piperazinyl-pyridine intermediate is then reacted with a suitable hexyl halide to introduce the hexyl chain.

    Formation of the carbamate group: The hexyl-piperazinyl-pyridine intermediate is treated with tert-butyl chloroformate in the presence of a base to form the carbamate group.

    Introduction of the amino group:

Industrial Production Methods

Industrial production of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazinyl and pyridinyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Pharmacology: It can be used in the study of receptor-ligand interactions and the development of new pharmacological agents.

    Materials Science:

Mechanism of Action

The mechanism of action of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-3-yl)piperazin-1-yl)hexyl)carbamate: Similar structure but with a pyridin-3-yl group instead of a pyridin-4-yl group.

    (S)-tert-butyl (5-amino-6-oxo-6-(4-(quinolin-4-yl)piperazin-1-yl)hexyl)carbamate: Similar structure but with a quinolin-4-yl group instead of a pyridin-4-yl group.

Uniqueness

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridin-4-yl group, in particular, can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H33N5O3

Molecular Weight

391.5 g/mol

IUPAC Name

tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate

InChI

InChI=1S/C20H33N5O3/c1-20(2,3)28-19(27)23-9-5-4-6-17(21)18(26)25-14-12-24(13-15-25)16-7-10-22-11-8-16/h7-8,10-11,17H,4-6,9,12-15,21H2,1-3H3,(H,23,27)

InChI Key

QUIKTEVVVMAOHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N

Origin of Product

United States

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